Allyl iodide
Overview
Description
It is a pale yellow liquid with a density of 1.837 g/cm³ and a boiling point of approximately 101-103°C . This compound is used extensively in organic synthesis, particularly in the preparation of other organic compounds such as N-alkyl-2-pyrrolidones, sorbic acid esters, and organometallic catalysts .
Synthetic Routes and Reaction Conditions:
From Allyl Alcohol and Methyl Iodide: Allyl iodide can be synthesized by reacting allyl alcohol with methyl iodide in the presence of triphenyl phosphite.
Finkelstein Reaction: This method involves the substitution of an allyl halide (such as allyl chloride or allyl bromide) with sodium iodide in acetone.
From Glycerol: Another method involves the reaction of elemental phosphorus and iodine with glycerol.
Industrial Production Methods: Industrial production of this compound typically involves the Finkelstein reaction due to its simplicity and efficiency. The reaction is carried out under mild conditions, making it suitable for large-scale production .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction Reactions: this compound can be reduced to form allyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for substitution reactions.
Oxidation: Various oxidizing agents such as potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products:
Mechanism of Action
Target of Action
Allyl iodide, also known as 3-iodopropene, is an organic halide that is primarily used in the synthesis of other organic compounds . Its primary targets are the reactants in these synthesis reactions, which include N-alkyl-2-pyrrolidones, sorbic acid esters, 5,5-disubstituted barbituric acids, and organometallic catalysts .
Mode of Action
This compound interacts with its targets through various chemical reactions. For instance, when unsaturated amines are carbonylated in the presence of Co2(CO)8, N-alkyl pyrrolidones are obtained . Similarly, carbonylation of allyl halides in the presence of primary amines and a rhodium compound affords the same products . If allyl derivatives are carbonylated in the presence of acetylene by means of Ni (CO)4 and water or methanol at 20 °C, the acetylene adds onto the allyl halide and 2-cis-5-dienoic acids or esters or sorbic acid esters are obtained .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of the aforementioned organic compounds. The exact pathways and their downstream effects can vary depending on the specific synthesis reaction and the reactants involved .
Pharmacokinetics
It’s worth noting that this compound is a pale yellow liquid with a density of 1837 g/cm^3 . It has a melting point of -99 °C and a boiling point of 101 to 103 °C . These properties can impact its behavior and availability in a chemical reaction.
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can contribute to the formation of N-alkyl-2-pyrrolidones, sorbic acid esters, 5,5-disubstituted barbituric acids, and organometallic catalysts .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it can be stored for up to three months in a dark freezer at -5 °C before decomposition into free iodine becomes apparent . Additionally, the reactions involving this compound can be sensitive to temperature, as evidenced by the carbonylation reaction that occurs at 20 °C .
Biochemical Analysis
Biochemical Properties
Allyl iodide plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is known to interact with several enzymes and proteins, facilitating various biochemical transformations. For instance, this compound can act as a precursor for the generation of allyl radicals, which are essential intermediates in many organic synthesis reactions . Additionally, it has been observed to interact with molybdenum trioxide (MoO3) and bismuth oxide (Bi2O3), forming complexes that are useful in catalytic processes . These interactions highlight the versatility of this compound in biochemical applications.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can induce oxidative stress and modulate inflammatory responses in cells. It also affects cell proliferation, apoptosis, and cell cycle regulation . These cellular effects are mediated through its interaction with various signaling molecules and transcription factors, which ultimately influence gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of allyl radicals, which can participate in various radical-mediated reactions. These radicals can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression . Additionally, this compound can undergo nucleophilic substitution reactions, where it acts as an electrophile, reacting with nucleophiles to form new chemical bonds . These molecular interactions are fundamental to the biochemical activity of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored in hexane at low temperatures, but it can decompose into free iodine over time . This decomposition can affect its long-term efficacy in biochemical experiments. Studies have shown that this compound can be stored for up to three months in a dark freezer before significant degradation occurs . Understanding these temporal effects is crucial for optimizing its use in laboratory research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce beneficial biochemical reactions, such as the formation of allyl radicals for synthetic applications. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to allyl radicals. These radicals can participate in various metabolic reactions, including the synthesis of complex organic molecules . The interaction of this compound with enzymes such as molybdenum trioxide and bismuth oxide further influences its metabolic activity . These pathways are essential for understanding the biochemical role of this compound in cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and reactivity. These factors determine its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its biochemical activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression.
Scientific Research Applications
Allyl iodide is used in various scientific research applications:
Comparison with Similar Compounds
- Allyl Chloride (C3H5Cl)
- Allyl Bromide (C3H5Br)
- Allyl Fluoride (C3H5F)
Comparison:
- Reactivity: Allyl iodide is more reactive than allyl chloride and allyl bromide due to the weaker carbon-iodine bond compared to carbon-chlorine and carbon-bromine bonds .
- Applications: While all these compounds are used in organic synthesis, this compound is preferred when a higher reactivity is required .
- Stability: this compound is less stable than its chloride and bromide counterparts and needs to be stored under specific conditions to prevent decomposition .
Properties
IUPAC Name |
3-iodoprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c1-2-3-4/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEHLDPGIKPNKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
Record name | ALLYL IODIDE | |
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DSSTOX Substance ID |
DTXSID5060302 | |
Record name | 3-Iodo-1-propene | |
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Molecular Weight |
167.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Allyl iodide appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals., Yellowish liquid with a pungent unpleasant odor; Darkened by light and air evolving iodine; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS] | |
Record name | ALLYL IODIDE | |
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Record name | Allyl iodide | |
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CAS No. |
556-56-9 | |
Record name | ALLYL IODIDE | |
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Record name | 3-Iodo-1-propene | |
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Record name | Allyl iodide | |
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Record name | ALLYL IODIDE | |
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Record name | 1-Propene, 3-iodo- | |
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Record name | 3-Iodo-1-propene | |
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Record name | 3-iodopropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.302 | |
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Record name | ALLYL IODIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of allyl iodide?
A1: The molecular formula of this compound is C3H5I, and its molecular weight is 167.98 g/mol. []
Q2: What are some key spectroscopic features of this compound?
A2: * UV-Vis Spectroscopy: this compound exhibits absorptions in the far-ultraviolet region, with new bands tentatively assigned to π ← n and π ← π transitions. []* IR Spectroscopy: The emission spectrum shows dominant activity in the CH2 wag and the C=C stretch, reflecting the molecule's dynamics in the excited state. []
Q3: What is a major application of this compound in organic synthesis?
A3: this compound is a common reagent for introducing allyl groups into molecules. It readily participates in reactions with various nucleophiles, enabling the synthesis of complex molecules. [, ]
Q4: How does the structure of this compound influence its reactivity?
A4: The presence of both the carbon-iodine bond and the carbon-carbon double bond in this compound makes it susceptible to a variety of reactions, including nucleophilic substitution, addition reactions, and radical reactions. [, , , , ]
Q5: Can you provide an example of a reaction where this compound acts as an allylating agent?
A5: this compound reacts with carbonyl compounds in the presence of stannous halide to yield homoallylic alcohol derivatives. This reaction proceeds through the formation of allyltin dihaloiodide in situ, which then reacts with the carbonyl compound. []
Q6: What role does copper play in reactions involving this compound?
A6: Copper-mediated allylic substitution reactions using this compound are common in organic synthesis. Studies suggest that organocuprates exhibit superior reactivity in these transformations compared to their silver and gold counterparts. []
Q7: How does this compound interact with transition metal complexes?
A7: Transition metal complexes in low oxidation states can react with this compound. For instance, [(phen)M]+• (M = Ni, Pd, Pt) reacts with this compound to form [(phen)M(CH2CHCH2)]+. These reactions highlight the potential of this compound in organometallic chemistry. []
Q8: What are the main products of this compound pyrolysis?
A8: The pyrolysis of this compound at high temperatures (800-1100 °C) primarily yields diallyl, propylene, allene, methylacetylene, benzene, and an unidentified product. The C-C bonds of this compound remain largely intact during pyrolysis. []
Q9: What is the primary photodissociation pathway of this compound at 193 nm?
A10: Upon excitation at 193 nm, this compound undergoes C-I bond fission, producing allyl radicals and iodine atoms. Both ground state I(2P3/2) and spin-orbit excited I(2P1/2) are observed, with the latter being the dominant channel. [, ]
Q10: How does rotational energy influence the stability of allyl radicals generated from this compound?
A11: Allyl radicals produced from the I(2P1/2) channel with internal energies above the dissociation barrier to allene + H can exhibit stability due to centrifugal effects. The significant rotational energy imparted during photolysis contributes to this stability. []
Q11: What is the rate constant for the self-reaction of allyl peroxy radicals?
A12: The rate constant for the self-reaction of allyl peroxy radicals (2CH2CHCH2O2) is measured to be k13 = (6.8 ± 1.3) × 10-13 cm3 molecule-1 s-1. []
Q12: Have computational methods been used to study this compound?
A13: Yes, computational studies employing Density Functional Theory (DFT) have been instrumental in understanding the reactivity of this compound with various species, including transition metal complexes and copper hydride anions. [, , ]
Q13: What insights have computational studies provided into the reactivity of this compound with copper hydride anions?
A14: DFT calculations reveal that [CuH2]- shows greater reactivity than [Cu2H3]- due to a higher energy HOMO. The calculations also explain the reactivity differences observed between CS2 and CO2 with [CuH2]-, highlighting the influence of electronic structure on reactivity. []
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